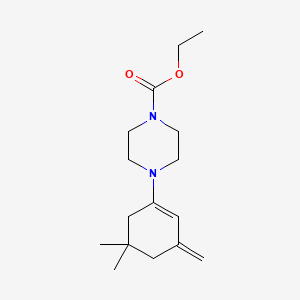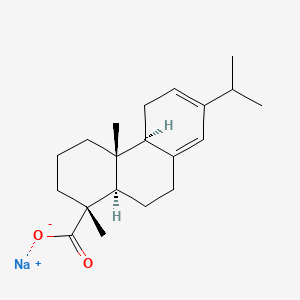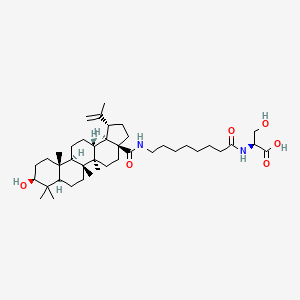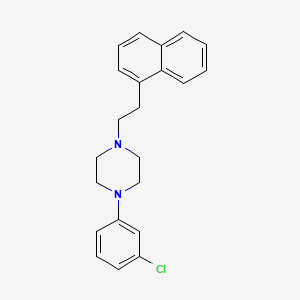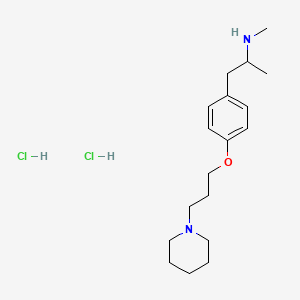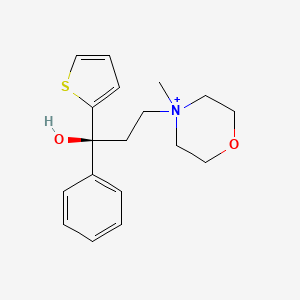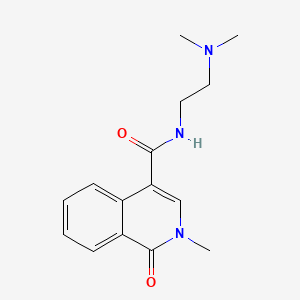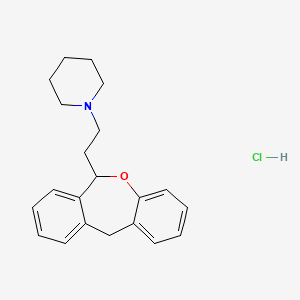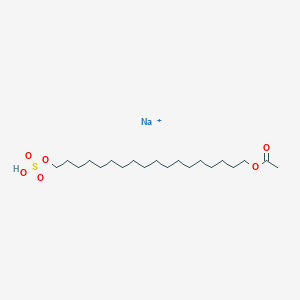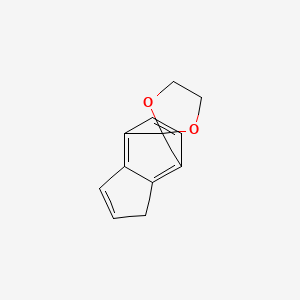
Spiro(1,3-dioxolane-2,8'-(4,7)methano(1H)indene)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Spiro(1,3-dioxolane-2,8’-(4,7)methano(1H)indene) is a chemical compound known for its unique spiro structure, which consists of a 1,3-dioxolane ring fused to a methanoindene framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Spiro(1,3-dioxolane-2,8’-(4,7)methano(1H)indene) typically involves the reaction of a suitable indene derivative with a dioxolane precursor under acidic or basic conditions. The reaction conditions may vary depending on the specific starting materials and desired yield. Common reagents used in the synthesis include strong acids like sulfuric acid or bases like sodium hydroxide .
Industrial Production Methods
Industrial production of Spiro(1,3-dioxolane-2,8’-(4,7)methano(1H)indene) may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as catalytic hydrogenation or high-pressure reactions to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions
Spiro(1,3-dioxolane-2,8’-(4,7)methano(1H)indene) undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the spiro carbon, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, or thiols, often in the presence of a catalyst or under reflux conditions.
Major Products Formed
The major products formed from these reactions include ketones, alcohols, alkanes, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Spiro(1,3-dioxolane-2,8’-(4,7)methano(1H)indene) has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Spiro(1,3-dioxolane-2,8’-(4,7)methano(1H)indene) involves its interaction with specific molecular targets and pathways. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress . The compound may also interact with cellular enzymes and receptors, modulating various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Spiro[1,3-dioxolane-2,3’-indoline]: Another spiro compound with a similar structure but different biological activities.
Spiro[1,3-dioxolane-2,5’-[4,7]ethano[5H]indene]: Shares a similar spiro framework but differs in its chemical reactivity and applications.
Uniqueness
Spiro(1,3-dioxolane-2,8’-(4,7)methano(1H)indene) is unique due to its specific spiro structure, which imparts distinct chemical and biological properties
Properties
CAS No. |
166-06-3 |
|---|---|
Molecular Formula |
C12H10O2 |
Molecular Weight |
186.21 g/mol |
IUPAC Name |
spiro[1,3-dioxolane-2,10'-tricyclo[5.2.1.02,6]deca-1,3,6,8-tetraene] |
InChI |
InChI=1S/C12H10O2/c1-2-8-9(3-1)11-5-4-10(8)12(11)13-6-7-14-12/h1-2,4-5H,3,6-7H2 |
InChI Key |
HHDRWXRRDRYRPK-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2(O1)C3=C4CC=CC4=C2C=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


